tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227663
InChI: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate

CAS No.:

Cat. No.: VC16227663

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
Standard InChI Key SUYAPBUIUDTGLR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N

Introduction

tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a chemical compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design, due to its structural properties and biological activities .

Synthesis and Chemical Reactions

The synthesis of tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenyl cyclopropane derivatives. Recent methodologies have explored the use of activated mixed carbonates to improve efficiency and yield in carbamate synthesis.

Chemical Reactions

  • Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

  • Transesterification: It can participate in transesterification reactions, exchanging ester groups.

  • Nucleophilic Substitutions: The compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Applications and Biological Activity

This compound is significant in medicinal chemistry due to its potential biological activities. It serves as an intermediate in organic synthesis and may interact with enzymes or receptors involved in various physiological processes.

Storage and Handling

Proper storage conditions, such as keeping it in a dark place under an inert atmosphere, are crucial for maintaining the integrity of the compound.

Table: Synthesis Methods

MethodDescription
Reaction with CyclopropaneInvolves tert-butyl carbamate and 4-aminophenyl cyclopropane derivatives
Activated Mixed CarbonatesProvides higher yields and efficiency in carbamate synthesis

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